molecular formula C18H13Cl2N3O2S2 B6577329 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 375831-40-6

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B6577329
CAS No.: 375831-40-6
M. Wt: 438.4 g/mol
InChI Key: HXHRLSIRSCKRQS-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3O2S2 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.9826244 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that the compound has shown promising cell-killing effects, particularly towards breast tumor cells . This suggests that the compound may interact with its targets in a way that inhibits cell growth or induces cell death.

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene and its derivatives , it can be inferred that the compound likely interacts with multiple biochemical pathways. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

It is known that thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the compound’s bioavailability and distribution within the body.

Result of Action

The compound has shown promising cell-killing effects, particularly towards breast tumor cells . This suggests that the molecular and cellular effects of the compound’s action may include the inhibition of cell growth or the induction of cell death.

Properties

IUPAC Name

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2S2/c19-10-4-11(20)6-12(5-10)22-17(25)9-27-18-14(8-21)13(7-16(24)23-18)15-2-1-3-26-15/h1-6,13H,7,9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHRLSIRSCKRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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